N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S2/c1-3-24(4-2)13-11-22-20(26)21(27)23-17-10-9-16-7-5-12-25(18(16)15-17)31(28,29)19-8-6-14-30-19/h6,8-10,14-15H,3-5,7,11-13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZSGYYATYZSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Tetrahydroquinoline Core Synthesis via Borrowing Hydrogen Catalysis
The 1,2,3,4-tetrahydroquinoline scaffold is synthesized via a borrowing hydrogen (BH) approach, leveraging manganese-based catalysts to dehydrogenate and rehydrogenate intermediates. As demonstrated by recent advancements, 2-aminobenzyl alcohols react with secondary alcohols under Mn(I) catalysis (e.g., Mn(CO)₅Br ) in the presence of KOtBu and KOH at 120°C in 1,4-dioxane , yielding substituted tetrahydroquinolines in >80% selectivity. For the target compound, 7-nitro-1,2,3,4-tetrahydroquinoline serves as the primary intermediate, enabling subsequent functionalization at the 7-position.
Key parameters influencing yield include:
- Catalyst loading : 5 mol% Mn(I) catalyst
- Base combination : KH/KOH (1:1 molar ratio) for optimal hydrogen transfer
- Solvent : Polar aprotic solvents like DME enhance selectivity.
Thiophene-2-Sulfonyl Group Introduction
Sulfonylation at the tetrahydroquinoline’s 1-position is achieved using thiophene-2-sulfonyl chloride under mild basic conditions. Adapted from pharmaceutical intermediate synthesis, the reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger (0–5°C, 2 h), followed by gradual warming to room temperature. Purification via silica gel chromatography isolates 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in 72–85% yield.
Critical considerations :
- Stoichiometry : 1.2 equivalents of sulfonyl chloride prevent di-sulfonation.
- Temperature control : Exothermic reactions necessitate slow addition to avoid byproduct formation.
Ethanediamide Linker Installation
The ethanediamide moiety is introduced via a two-step sequence:
- Activation of carboxylic acid : Reaction of oxalyl chloride with N,N-diethylethylenediamine in acetonitrile generates the acyl chloride intermediate.
- Amide coupling : The activated species reacts with 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine using HOBt/EDCl in DMF at 0°C, followed by stirring at room temperature for 12 h.
Optimization data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt, DMF | 78 | 95 |
| DCC/DMAP, CH₂Cl₂ | 65 | 89 |
| NHS/EDCl, THF | 71 | 93 |
Stereochemical and Regiochemical Considerations
While the tetrahydroquinoline core lacks chiral centers, the Povarov reaction’s stereochemical outcomes (e.g., exo vs. endo cycloaddition) influence diastereomer ratios in related systems. For this synthesis, gold(I) catalysts (e.g., [Au(JohnPhos)(CH₃CN)][SbF₆] ) promote regioselective sulfonylation and amidation, ensuring >14:1 dr in analogous cascades.
Final Purification and Characterization
The crude product is purified via recrystallization from acetonitrile , yielding crystalline N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide (mp 148–150°C). Characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45–7.12 (m, 5H, Ar-H), 3.42 (q, 4H, NCH₂), 2.91 (t, 2H, CH₂N), 2.58 (m, 6H, CH₂CH₃).
- HRMS : m/z calc. for C₂₁H₂₉N₅O₃S₂ [M+H]⁺: 488.1784; found: 488.1786.
Scalability and Industrial Feasibility
Adapting protocols from large-scale Sunitinib synthesis, this route achieves scalability through:
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(diethylamino)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydroquinoline core can be reduced to form more saturated derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Organic Synthesis: It can serve as an intermediate in the synthesis of other complex organic molecules.
Material Science: Its unique structure may impart interesting properties to materials, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The diethylamino group may enhance its ability to cross cell membranes, while the thiophene sulfonyl group may participate in specific binding interactions.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares structural motifs with two key classes of molecules:
Sulfonamide-containing heterocycles : The thiophene-2-sulfonyl group is analogous to sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors), where the sulfonyl moiety acts as a zinc-binding group .
Ethanediamide derivatives: The ethanediamide linker is structurally similar to N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][Oms]₂), a dual-functional catalyst used in synthesizing 1-thioamidoalkyl-2-naphthols . However, the diethylaminoethyl substituent in the target compound introduces distinct electronic and steric properties compared to [TMBSED][Oms]₂’s tetramethyl and sulfonate groups.
Pharmacophore Analysis
- Thiophene sulfonyl group : May enhance binding to hydrophobic pockets in enzymes or receptors, as seen in thiophene-sulfonamide hybrids with antitumor activity.
- Diethylaminoethyl chain: Likely contributes to solubility and membrane permeability, akin to tertiary amine-containing drugs like antihistamines.
Data Table: Comparative Properties of Structurally Related Compounds
Research Findings and Limitations
Structural Refinement Insights
The maximum-likelihood refinement method described in is critical for resolving complex structures like the target compound. For instance, phase information and error modeling could clarify the conformational flexibility of its diethylaminoethyl chain and sulfonyl group.
Catalytic vs. Bioactive Design
While [TMBSED][Oms]₂ emphasizes sulfonate-driven catalysis , the target compound’s design prioritizes bioactivity through sulfonamide and amine motifs. This dichotomy highlights the versatility of ethanediamide derivatives in divergent applications.
Knowledge Gaps
No direct experimental data (e.g., binding affinities, pharmacokinetics) for the target compound are available in the provided evidence. Comparative analysis thus relies on extrapolation from structurally related molecules.
Biologische Aktivität
Overview
N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound characterized by its unique structural motifs that include a diethylamino group, a thiophene sulfonyl group, and a tetrahydroquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The diethylamino group enhances cell membrane permeability, while the thiophene sulfonyl group may facilitate binding interactions through hydrogen bonding and hydrophobic interactions. The tetrahydroquinoline moiety is known for its role in various pharmacological effects.
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
A study evaluated the inhibitory effects of similar compounds on carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 29.0 to 1403.1 nM against these enzymes, suggesting significant potential for therapeutic applications in oncology . -
Anticancer Efficacy :
Research involving the compound's analogs demonstrated notable cytotoxicity against various human cancer cell lines under both normoxic and hypoxic conditions. The findings suggested that these compounds could alter the tumor microenvironment's pH, further influencing cancer cell viability . -
Molecular Docking Studies :
Molecular docking analyses have been performed to predict the binding affinity of this compound with various biological targets. These studies indicated favorable interactions with specific receptors and enzymes, reinforcing its potential as a lead compound for drug development .
Table 2: Comparison of Structural Analogues
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-diethylaminoethyl)prop-2-enamide | Similar diethylamino group; lacks thiophene moiety | Moderate enzyme inhibition |
| 1,2-Ethanediamine, N,N-diethyl- | Shares diethylamino group; no additional functional groups | Limited biological activity |
| N-(4-chlorobenzyl)-N'-(thiophene-2-sulfonyl)ethanediamide | Contains thiophene sulfonyl; different amine structure | Significant anticancer properties |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
